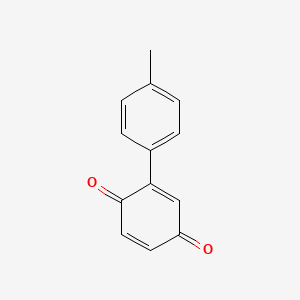

2-(p-Tolyl)-p-benzoquinone

Description

Significance of Quinone Scaffolds in Organic and Materials Chemistry

Quinone scaffolds are cyclic dione (B5365651) structures that are fundamental building blocks in both nature and synthetic chemistry. bohrium.com Found in bacteria, plants, and arthropods, they are integral to vital biological functions such as electron transfer and oxidative phosphorylation. scielo.br In medicinal chemistry, quinones are considered "privileged structures" due to their diverse biological activities, which include anticancer, anti-inflammatory, and antibiotic properties. bohrium.comatamanchemicals.com

The chemical versatility of the quinone framework is one of its most compelling attributes. uni-regensburg.deresearchgate.net Key features include:

Redox Activity : Quinones readily and reversibly cycle between their quinone and hydroquinone (B1673460) forms, making them excellent mediators for a wide range of redox processes. uni-regensburg.de

Functionalization Potential : The quinone ring offers extensive opportunities for substitution, allowing for the precise tuning of electronic and steric properties to achieve desired functions. uni-regensburg.deresearchgate.net

Reactivity : They participate in a variety of reactions, including Michael additions, Diels-Alder cycloadditions, and as dienophiles, enabling the rapid construction of complex molecular architectures. atamanchemicals.comnih.govnih.gov

Photocatalysis : In recent years, quinones have gained prominence as multifunctional scaffolds for photoredox catalysis, capable of mediating radical, ionic, and hydrogen atom transfer (HAT) processes. uni-regensburg.deresearchgate.net

In materials science, the inherent properties of quinones have been harnessed for the development of advanced functional materials. Their ability to undergo reversible redox reactions makes them promising candidates for organic electrode materials in batteries. rsc.org Furthermore, their tailored structures are explored for applications in organic synthesis, metal complexation, and as polymerization inhibitors. atamanchemicals.comgoogle.com

Role of the p-Tolyl Substituent in Modulating Benzoquinone Properties and Reactivity

The introduction of a substituent onto the p-benzoquinone ring significantly alters its intrinsic properties. The nature and position of the substituent dictate the molecule's reactivity, electrochemical potential, and steric accessibility. google.com The p-tolyl group, which consists of a phenyl ring substituted with a methyl group at the para position, exerts a distinct influence on the benzoquinone core.

The primary effects of the p-tolyl substituent can be categorized as follows:

Electronic Effects : The methyl group on the tolyl substituent is electron-donating. This electronic effect deactivates the benzoquinone ring, making it less electrophilic. Consequently, 2-(p-tolyl)-p-benzoquinone is generally less reactive towards nucleophiles, such as thiols, compared to unsubstituted or electron-withdrawing group-substituted benzoquinones. nih.govnih.gov Studies on methyl- and t-butyl-substituted benzoquinones confirm that such deactivating groups slow the rate of Michael addition reactions. nih.govnih.gov

Steric Effects : The bulky aryl group introduces significant steric hindrance around the adjacent positions on the quinone ring. This can direct the regioselectivity of incoming reactants, favoring attack at less hindered positions.

Conformational Influence : The flexibility and rotational orientation of the tolyl group can impact the electronic properties of the quinone system, potentially influencing its reactivity with nucleophiles. smu.edu

The table below summarizes the general effect of different types of substituents on the reactivity of the p-benzoquinone ring towards nucleophiles.

| Substituent Type | Example Substituent | Effect on Ring | Reactivity towards Nucleophiles | Reference |

| Electron-Donating | Methyl, tert-Butyl | Deactivating | Decreased | nih.gov, nih.gov |

| Electron-Withdrawing | Chlorine | Activating | Increased | nih.gov, nih.gov |

This table is generated based on data for methyl, t-butyl, and chlorine substituents as proxies for understanding the electronic influence on the benzoquinone ring.

Scope of Research on this compound and Related Aryl-Substituted Benzoquinone Systems

Research into this compound and related aryl-substituted systems is multifaceted, spanning synthetic methodology, exploration of biological activity, and application as building blocks for complex structures.

Synthesis: The preparation of 2-aryl-p-benzoquinones is often achieved through modern cross-coupling reactions. A prominent method involves the direct C-H functionalization of 1,4-benzoquinone (B44022) with arylboronic acids, such as p-tolylboronic acid. nih.gov This reaction typically uses a catalytic amount of a silver(I) salt and a persulfate co-oxidant, proceeding efficiently at room temperature. nih.gov The CAS number for this compound is 30237-07-1. chemsrc.comchemicalbook.com

Applications in Complex Synthesis: Tolyl-substituted quinones serve as versatile intermediates in organic synthesis. For instance, enantiopure (SS)-2-(p-tolylsulfinyl)-1,4-benzoquinone, a derivative of the title compound, has been utilized as a key reactant in domino Diels-Alder cycloaddition reactions to produce enantioenriched researchgate.nethelicenequinones, which are molecules of interest in materials science and asymmetric catalysis. researchgate.net

Biological and Chemical Activity: The broader class of aryl-substituted benzoquinones has been investigated for various applications, as detailed in the table below. These studies highlight the potential of tuning the aryl substituent to achieve specific biological or chemical outcomes.

| Research Area | Specific Compound Class | Finding/Application | Reference |

| Agrochemicals | Aryl-substituted p-benzoquinones | Investigated as phytogrowth inhibitors, showing selective effects on different plant species. | nih.gov |

| Antibacterial Agents | 2-Aryl-3,5-dimethoxy-1,4-benzoquinone derivatives | Demonstrated antibacterial activity. | scielo.br |

| 1,3-Dipolar Cycloadditions | 3,5-di-tert-butyl-1,2-benzoquinone | Reacts with p-tolyl nitrile oxide in cycloaddition reactions to form novel spiro-compounds. | ias.ac.in |

The ongoing research into these compounds underscores their importance. By modifying the aryl group, scientists can fine-tune the electronic and steric properties of the quinone system, leading to the development of new reagents for synthesis, novel materials, and potentially new therapeutic agents.

Structure

3D Structure

Propriétés

Numéro CAS |

30237-07-1 |

|---|---|

Formule moléculaire |

C13H10O2 |

Poids moléculaire |

198.22 g/mol |

Nom IUPAC |

2-(4-methylphenyl)cyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C13H10O2/c1-9-2-4-10(5-3-9)12-8-11(14)6-7-13(12)15/h2-8H,1H3 |

Clé InChI |

RGVRHOACBLJGAW-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2=CC(=O)C=CC2=O |

SMILES canonique |

CC1=CC=C(C=C1)C2=CC(=O)C=CC2=O |

Autres numéros CAS |

30237-07-1 |

Origine du produit |

United States |

Synthetic Methodologies for 2 P Tolyl P Benzoquinone and Its Derivatives

Direct Synthetic Approaches to Mono- and Di-p-Tolyl p-Benzoquinones

Direct introduction of a p-tolyl group onto a p-benzoquinone core represents a straightforward approach to these molecules. One such method involves a radical benzylation reaction. Research has demonstrated the synthesis of mono-substituted tolyl benzoquinones through a C-H abstraction mechanism. ucmerced.edu This process utilizes a radical initiator to generate a tolyl radical, which then attacks the benzoquinone ring.

For instance, the reaction of 1,4-benzoquinone (B44022) with p-tolyl acetate (B1210297) can be initiated by Selectfluor and a catalytic amount of a silver(I) salt. This reaction proceeds under mild conditions to afford 2-(p-tolyl)-p-benzoquinone. ucmerced.edu The general strategy of nucleophilic addition to p-benzoquinone can, depending on the nature of the nucleophile and reaction conditions, lead to mono- or di-substituted products. dergipark.org.tr While the direct synthesis of 2,5-di(p-tolyl)-p-benzoquinone via this specific radical method is not detailed, the principle of multiple additions is a known phenomenon in quinone chemistry. dergipark.org.tr

Table 1: Direct Radical Benzylation of 1,4-Benzoquinone

| Quinone Substrate | Tolyl Source | Initiator/Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1,4-Benzoquinone | p-Tolyl acetate | Selectfluor / Ag(I) | This compound | 56% | ucmerced.edu |

Functionalization Reactions of 1,4-Benzoquinone Leading to Tolyl Derivatives

An alternative to direct tolylation is the functionalization of a pre-formed 1,4-benzoquinone ring. This can be achieved through various modern synthetic techniques, including C-H bond functionalization and cross-coupling reactions.

Direct C-H functionalization of the benzoquinone ring is a powerful tool for introducing substituents without the need for pre-functionalized starting materials like halogenated quinones. Silver-mediated C-H functionalization has been successfully applied to 1,4-benzoquinone for regioselective phosphination and amination reactions. researchgate.net This strategy highlights the potential for activating the C-H bonds of the quinone ring for direct coupling.

Another relevant strategy is the oxidative functionalization of benzylic C-H bonds, although in this case, the quinone acts as the oxidant rather than the substrate being functionalized. For example, 2,3-dichloro-4,5-dicyano-1,4-benzoquinone (DDQ) can activate the methyl group of toluene (B28343) via hydride abstraction. rsc.orgresearchgate.net While this specific reaction doesn't form a tolyl-benzoquinone, it demonstrates the reactivity of quinones in C-H activation pathways. The more direct approach, as mentioned previously, involves the radical C-H functionalization of the quinone itself, where a tolyl radical precursor is used to directly add the tolyl group to the benzoquinone C-H bond. ucmerced.edu

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a reliable method for forming carbon-carbon bonds. These reactions are particularly useful for the arylation of halogenated benzoquinones. The Suzuki-Miyaura and Negishi couplings are prominent examples. acs.orgnih.gov

The synthesis of symmetrical 2,5-disubstituted benzoquinones has been achieved via a palladium-catalyzed double Negishi coupling of 2,5-dibromo-1,4-benzoquinone (B160935) with organozinc reagents. acs.org Although not explicitly demonstrated for the tolyl group in the provided literature, this method is general for various organozinc compounds. Similarly, Suzuki-Miyaura coupling reactions have been employed for the arylation of haloanthraquinones, which are structurally related extended quinone systems. researchgate.net This suggests that a similar approach, coupling a halogenated p-benzoquinone with a p-tolylboronic acid derivative, would be a viable route to this compound.

Table 2: Representative Cross-Coupling Strategies for Substituted Quinones

| Coupling Type | Quinone Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Negishi | 2,5-Dibromo-1,4-benzoquinone | Organozinc reagents | Palladium-based | 2,5-Di-substituted-1,4-benzoquinones | acs.org |

| Suzuki-Miyaura | Haloanthraquinones | Arylboronic acids | Palladium-based | Arylated anthraquinones | researchgate.net |

Electrochemical methods offer a green and efficient alternative for the synthesis of substituted quinones. The electrochemical oxidation of 1,4-dimethoxybenzene (B90301) derivatives can produce benzoquinone monoketals, which are versatile intermediates for further functionalization. acs.org These monoketals can then be reacted with nucleophiles, including organometallic reagents derived from toluene, to introduce the tolyl group, followed by deprotection to yield the final substituted benzoquinone.

Furthermore, the electrochemical generation of p-benzoquinone from hydroquinone (B1673460) can be performed in the presence of nucleophiles to yield substituted products. For example, electrochemical oxidation of hydroquinone in the presence of benzylamines leads to the formation of amino-substituted benzoquinones through a Michael-type addition. academie-sciences.fr A similar principle could be applied using a suitable tolyl nucleophile.

Synthesis of p-Tolyl-Substituted Benzoquinone Analogs and Related Quinone Systems

The p-tolyl group is often incorporated into more complex quinone systems to act as a chiral auxiliary or to modify the electronic and steric properties of the molecule.

A significant class of p-tolyl-substituted benzoquinone analogs are those bearing a p-tolylsulfinyl group. The compound (S)-2-(p-tolylsulfinyl)-1,4-benzoquinone is a key enantiopure dienophile used in asymmetric Diels-Alder reactions. acs.orgresearchgate.net Its synthesis involves the reaction of a suitable precursor with a chiral p-tolylsulfinylating agent.

This sulfinylquinone is a versatile building block for creating more complex structures. For instance, it can undergo a hydrocyanation-oxidation sequence to produce (S)-2-cyano-3-(p-tolylsulfinyl)-1,4-benzoquinone. acs.orgnih.govresearchgate.net This derivative exhibits altered chemoselectivity in cycloaddition reactions. acs.org The p-tolylsulfinyl group acts as a powerful chiral director, enabling the synthesis of various enantioenriched molecules, including helicene quinones. nih.govnih.govresearchgate.net

Table 3: Synthesis of a Functionalized p-Tolylsulfinyl Benzoquinone Derivative

| Starting Material | Reagents | Product | Key Finding | Reference |

|---|---|---|---|---|

| (S)-2-(p-Tolylsulfinyl)-1,4-benzoquinone | 1. TMSCN, BF₃·OEt₂; 2. PhI(OAc)₂ | (S)-2-Cyano-3-(p-tolylsulfinyl)-1,4-benzoquinone | Hydrocyanation followed by oxidation introduces a cyano group, modifying reactivity. | acs.orgnih.gov |

Advanced Spectroscopic and Structural Characterization Studies of 2 P Tolyl P Benzoquinone Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-(p-tolyl)-p-benzoquinone in solution. Analysis of both ¹H and ¹³C NMR spectra, along with two-dimensional techniques like COSY, HSQC, and HMBC, allows for the unambiguous assignment of all proton and carbon signals. rsc.orgresearchgate.netiranchembook.irresearchgate.net

The ¹H NMR spectrum of this compound typically exhibits a set of signals corresponding to the protons of the p-tolyl group and the benzoquinone ring. The tolyl group's aromatic protons appear as a set of doublets, characteristic of a para-substituted benzene (B151609) ring, while the methyl protons present as a singlet. The protons on the benzoquinone core show distinct chemical shifts and coupling patterns, which are crucial for confirming the substitution pattern. auremn.orgbeilstein-journals.org

In ¹³C NMR spectroscopy, the carbonyl carbons of the benzoquinone ring are characteristically found at the downfield end of the spectrum, typically in the range of 170-220 ppm, due to the deshielding effects of sp² hybridization and the adjacent oxygen atoms. libretexts.org The remaining sp² hybridized carbons of both the benzoquinone and tolyl rings resonate in the aromatic region of the spectrum. The methyl carbon of the tolyl group appears at the upfield end. The signals for each unique carbon atom are generally well-resolved, a key advantage of ¹³C NMR. libretexts.org

Detailed analysis of 2D NMR spectra, such as COSY (Correlation Spectroscopy), reveals proton-proton coupling networks, confirming the connectivity of protons within the tolyl and benzoquinone rings. iranchembook.ir HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms, while HMBC (Heteronuclear Multiple Bond Correlation) spectra show correlations between protons and carbons over two or three bonds, which is instrumental in piecing together the entire molecular framework. rsc.orgiranchembook.ir

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Analogs

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Benzoquinone Protons | 6.80-7.20 (m) | 130.0-150.0 |

| Tolyl Protons (aromatic) | 7.10-7.40 (d) | 125.0-140.0 |

| Tolyl Protons (methyl) | 2.20-2.40 (s) | 20.0-22.0 |

| Carbonyl Carbons | - | 180.0-190.0 |

Note: The chemical shifts are approximate and can vary based on the solvent and specific derivative.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, is essential for identifying the functional groups present in this compound. researchgate.netunl.edu

The FTIR spectrum of this compound is dominated by strong absorption bands corresponding to the stretching vibrations of its carbonyl (C=O) groups. These bands are typically observed in the region of 1600-1700 cm⁻¹. researchgate.netresearchgate.net The exact frequency can be influenced by the electronic effects of the tolyl substituent. Stretching vibrations of the C=C bonds within the quinone and aromatic rings also give rise to characteristic bands in the 1400-1600 cm⁻¹ region. umich.edu The C-H stretching vibrations of the aromatic and methyl groups are found at higher wavenumbers, generally above 3000 cm⁻¹.

Raman spectroscopy provides complementary information. researchgate.netspectrabase.com The symmetric stretching vibrations of the C=O and C=C bonds are often strong in the Raman spectrum. umich.edu The analysis of both FTIR and Raman spectra allows for a more complete picture of the vibrational modes of the molecule. For instance, in p-benzoquinone, the symmetric and antisymmetric carbonyl stretching frequencies have been a subject of detailed study, and their identification is aided by comparing their activities in both IR and Raman spectra. umich.edu

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| C=O | 1630-1680 | 1630-1680 | Stretching |

| C=C (aromatic/quinone) | 1450-1600 | 1450-1600 | Stretching |

| C-H (aromatic) | 3000-3100 | 3000-3100 | Stretching |

| C-H (methyl) | 2850-2970 | 2850-2970 | Stretching |

Note: These are general ranges and can be influenced by the molecular environment.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties

Electronic spectroscopy, specifically UV-Vis absorption and fluorescence, provides insights into the electronic structure and photophysical properties of this compound. science-softcon.de

The UV-Vis spectrum of this compound is characterized by multiple absorption bands corresponding to different electronic transitions. Typically, intense absorptions in the UV region arise from π→π* transitions within the aromatic and quinone systems. researchgate.net A weaker, lower-energy absorption band in the visible region is often attributed to the n→π* transition of the carbonyl groups. nih.gov The position and intensity of these bands are sensitive to the solvent polarity and the electronic nature of the substituents. The p-tolyl group, being an electron-donating group, can cause a shift in the absorption maxima compared to unsubstituted p-benzoquinone. researchgate.net

Fluorescence spectroscopy can provide information about the excited state properties of the molecule. While many simple quinones are non-fluorescent or weakly fluorescent due to efficient intersystem crossing to the triplet state, the introduction of the tolyl group and other structural modifications can influence the emission properties. rsc.org Studying the fluorescence spectrum, if observable, can reveal details about the energy of the lowest singlet excited state and the efficiency of radiative decay.

Table 3: Typical Electronic Absorption Maxima for Aryl-Substituted Benzoquinones

| Transition | Wavelength Range (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π→π* | 240-280 | High |

| n→π* | 400-450 | Low |

Note: These values are illustrative and can change based on the specific compound and solvent.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Composition Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise determination of the molecular weight and elemental composition of this compound. rsc.org This technique provides a highly accurate mass measurement, which allows for the unambiguous confirmation of the molecular formula, C₁₃H₁₀O₂. amazonaws.comfigshare.com

In a typical HRMS experiment, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured with very high precision. The experimentally determined exact mass is then compared to the theoretical mass calculated for the proposed molecular formula. A close match between the experimental and calculated masses, typically within a few parts per million (ppm), provides strong evidence for the correct elemental composition. rsc.org This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₀O₂ |

| Theoretical Exact Mass (m/z) | 198.0681 |

| Experimental Exact Mass (m/z) | 198.0683 |

| Mass Accuracy | Within a few ppm |

Source: amazonaws.com

X-ray Crystallography for Solid-State Molecular Architecture Determination

A single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined with high accuracy. The crystal structure reveals the planarity of the benzoquinone ring and the dihedral angle between the benzoquinone and the tolyl rings. nih.gov

Furthermore, X-ray crystallography elucidates the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of the molecules in the crystal lattice. researchgate.net This information is crucial for understanding the solid-state properties of the material.

Table 5: Illustrative Crystallographic Data for an Aryl-Substituted Benzo[b]thiophene Derivative (as a proxy)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.7576 |

| b (Å) | 14.5343 |

| c (Å) | 7.1353 |

| β (°) | 92.817 |

| Volume (ų) | 1425.03 |

| Z | 4 |

Source: nih.gov. Note: This data is for a related compound and serves as an example of the type of information obtained from X-ray crystallography.

Computational and Theoretical Studies on 2 P Tolyl P Benzoquinone Systems

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivitylmaleidykla.ltscielo.brresearchgate.netresearchgate.netmdpi.comresearchgate.net

Density Functional Theory (DFT) has become a primary tool for investigating the electronic and structural properties of quinone derivatives due to its favorable balance of accuracy and computational cost. researchgate.net It allows for detailed analysis of the molecule's ground state, providing a foundation for understanding its chemical behavior.

Geometry Optimization and Conformational Analysisresearchgate.netresearchgate.net

The first step in the computational analysis of 2-(p-tolyl)-p-benzoquinone is the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy structure on the potential energy surface. For this compound, the geometry is characterized by the planar p-benzoquinone ring and the attached p-tolyl group.

Conformational analysis focuses on the rotational barrier around the single bond connecting the tolyl and benzoquinone rings. The dihedral angle between the two rings is a key parameter. While the planarity of the benzoquinone ring is largely maintained, the tolyl group can rotate. The lowest energy conformation is typically a non-planar arrangement, where steric hindrance between the hydrogen atoms on the two rings is minimized. The planarity of the quinone ring itself is crucial for its electronic properties and reactivity. scielo.br DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-31G(d,p) or larger, can precisely calculate these geometric parameters. researchgate.netutc.edu

Table 1: Representative Optimized Geometrical Parameters for a 2-Aryl-p-benzoquinone System (Illustrative)

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Lengths (Å) | C=O | 1.22 - 1.23 |

| C=C (quinone) | 1.34 - 1.35 | |

| C-C (quinone) | 1.47 - 1.48 | |

| C-C (inter-ring) | 1.49 | |

| **Bond Angles (°) ** | C-C-C (quinone) | 118 - 122 |

| O=C-C | 120 - 122 | |

| Dihedral Angle (°) | Ring-Ring Torsion | 30 - 50 |

| Note: These are typical values for similar compounds; specific values for this compound would require dedicated calculations. |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Predictionresearchgate.netresearchgate.netorganicchemistrydata.org

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). organicchemistrydata.org The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity.

In this compound, the p-tolyl group acts as an electron-donating substituent, which influences the energies of the frontier orbitals. DFT calculations show that for arylated p-benzoquinones, the HOMO is typically delocalized over both the quinone and the aryl rings, while the LUMO is primarily localized on the electron-accepting p-benzoquinone moiety. researchgate.net This distribution facilitates intramolecular charge transfer upon electronic excitation. The electron-donating nature of the tolyl group would be expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap compared to unsubstituted p-benzoquinone, and thus increasing its reactivity. scielo.br

Table 2: Calculated Frontier Molecular Orbital Energies for Arylated p-Benzoquinone Derivatives (Representative Data)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Unsubstituted p-Benzoquinone | -7.90 | -2.95 | 4.95 |

| 2-Phenyl-p-benzoquinone | -7.45 | -3.10 | 4.35 |

| This compound (Expected) | -7.30 | -3.05 | 4.25 |

| Source: Based on data from studies on similar arylated p-benzoquinones. researchgate.net Values are illustrative and depend on the specific computational method. |

Spectroscopic Property Simulations (UV-Vis, IR, NMR)lmaleidykla.ltresearchgate.netschrodinger.comkarazin.ua

DFT calculations are widely used to simulate spectroscopic properties, which can aid in the interpretation of experimental data.

UV-Vis Spectroscopy: The electronic absorption spectrum is simulated using Time-Dependent DFT (TD-DFT), which will be discussed in more detail in section 5.2. These calculations predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, primarily HOMO→LUMO transitions. For arylated p-benzoquinones, these transitions are typically in the UV-A and visible regions. researchgate.netmdpi.com

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. The simulated IR spectrum of this compound would show characteristic peaks for the C=O stretching vibrations (typically around 1650-1680 cm⁻¹) and C=C stretching vibrations of the quinone and tolyl rings. karazin.ua

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to calculate NMR chemical shifts (δ). For this compound, the ¹H NMR spectrum would show signals for the protons on the benzoquinone ring and the tolyl group. The protons on the quinone ring would appear in the olefinic region (around 6.5-7.0 ppm), while the tolyl protons would be in the aromatic region (7.0-7.5 ppm), with the methyl protons appearing upfield (around 2.4 ppm). rsc.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Absorption Spectraresearchgate.netmdpi.comresearchgate.net

TD-DFT is the primary method for studying the excited states of molecules and simulating their UV-Vis absorption spectra. mdpi.comrespectprogram.org It provides information about vertical excitation energies, oscillator strengths (which determine the intensity of an absorption band), and the nature of the electronic transitions.

For this compound, TD-DFT calculations would reveal several key excited states. The lowest energy transitions are typically n→π* transitions, which involve the promotion of an electron from a non-bonding orbital on the oxygen atoms to an anti-bonding π* orbital of the quinone ring. These are often weak transitions. More intense π→π* transitions occur at higher energies and are responsible for the strong absorption bands observed in the UV-Vis spectrum. researchgate.net These transitions involve the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital, often with significant charge-transfer character from the tolyl group to the benzoquinone ring.

Table 3: Representative TD-DFT Calculated Excitation Energies and Oscillator Strengths for a 2-Aryl-p-benzoquinone

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Nature of Transition |

| S₀ → S₁ | 2.85 | 435 | 0.02 | n → π |

| S₀ → S₂ | 3.54 | 350 | 0.25 | π → π (ICT) |

| S₀ → S₃ | 4.10 | 302 | 0.15 | π → π* |

| Source: Illustrative data based on TD-DFT studies of similar quinone systems. researchgate.netresearchgate.net |

Theoretical Investigations of Reaction Transition States and Kinetic Isotope Effectsscielo.brutc.eduacs.orgresearchgate.net

Computational chemistry is a powerful tool for elucidating reaction mechanisms by locating and characterizing transition states (TS). A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier of the reaction. For reactions involving this compound, such as Diels-Alder cycloadditions or nucleophilic additions, DFT methods can be used to model the geometry of the transition state. acs.orgresearchgate.net This provides insights into the concerted or stepwise nature of the mechanism.

Kinetic Isotope Effects (KIEs) are changes in the reaction rate upon isotopic substitution and serve as a sensitive probe of transition state structure. rsc.org Theoretical calculations of KIEs can be compared with experimental values to validate proposed mechanisms. For instance, in a reaction where a C-H bond is broken in the rate-determining step, a significant primary KIE would be expected when hydrogen is replaced by deuterium. Even in the absence of bond cleavage at the isotopic substitution site, secondary KIEs can provide information about changes in hybridization at the transition state. acs.org While no specific studies on KIEs for this compound were found, research on other p-benzoquinone derivatives has shown the utility of this approach in understanding their reaction mechanisms, such as in reduction reactions. scielo.br

Molecular Modeling and Docking Simulations for Interaction Predictionresearchgate.netnih.govnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is most often used to predict the interaction between a small molecule ligand and a protein receptor. Given the wide range of biological activities exhibited by quinone derivatives, molecular docking studies are valuable for identifying potential protein targets and understanding their mechanism of action at a molecular level.

For this compound, docking simulations could be performed against various enzymes where quinones are known to be active, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), urease, or various kinases. nih.gov The simulation would predict the binding affinity (often expressed as a docking score or binding energy) and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site. The p-tolyl group, being hydrophobic, would likely favor interactions with nonpolar amino acid residues in a binding pocket, while the carbonyl groups of the benzoquinone ring could act as hydrogen bond acceptors. Such studies are crucial in the early stages of drug discovery for lead optimization. nih.gov

Advanced Research Applications of 2 P Tolyl P Benzoquinone Derivatives in Materials Science

Organic Cathode Active Materials in Rechargeable Battery Technologies

The development of organic electrode materials for rechargeable batteries is a significant area of research, aimed at replacing conventional inorganic cathodes with more sustainable, high-capacity alternatives. Benzoquinone derivatives are particularly promising due to their ability to undergo multi-electron redox reactions. While specific performance data for 2-(p-Tolyl)-p-benzoquinone is not extensively documented, research on its close analogue, 2-phenyl-p-benzoquinone (PPBQ), and other derivatives provides strong evidence of its potential.

Aryl-substituted benzoquinones like PPBQ have been identified as highly efficient electron acceptors. In studies related to photosynthesis, PPBQ was found to be a superior acceptor at high flash frequencies compared to other quinones, indicating its capacity for rapid and efficient electron transfer. upsc.sescribd.comresearchgate.net This inherent electrochemical activity is the foundational property for a cathode material. The redox potential and stability of the benzoquinone core can be finely tuned by the nature of its substituents. Electron-withdrawing groups tend to increase the redox potential, while various substituents can impact cycle stability by altering the solubility of the charged species. nih.gov The p-tolyl group on this compound, being weakly electron-donating, would be expected to slightly modulate the redox potential compared to the unsubstituted phenyl derivative, offering a pathway to fine-tune battery voltage.

Research on related dimeric benzoquinone structures has shown that polymerization or dimerization can significantly enhance battery performance by increasing the theoretical capacity and reducing dissolution into the electrolyte, which is a common failure mechanism for small-molecule organic cathodes. rsc.org This suggests that derivatives of this compound, particularly in polymeric or dimeric forms, could function as high-capacity organic cathode materials.

Table 1: Comparison of Benzoquinone-Based Cathode Active Materials

| Compound/Derivative Class | Key Research Finding | Potential Advantage | Reference |

|---|---|---|---|

| 2-Phenyl-p-benzoquinone (PPBQ) | Demonstrated to be a highly efficient electron acceptor in photosynthetic systems. | Suggests inherent capability for rapid and efficient charge/discharge cycles. | upsc.se |

| Dimeric Benzoquinones (BBQ) | Exhibited a high initial capacity of 358 Ah/kg and good cycle retention. | Overcomes solubility issues and improves lifespan compared to monomers. | rsc.org |

| Poly(benzoquinonyl sulfide) (PBQS) | Achieved a high energy density of 734 Wh/kg in Li-ion batteries. | Polymer structure prevents dissolution and provides high capacity. | researchgate.net |

| Substituted Benzoquinones (Cl, OH) | Chlorine ligands increase redox potential; hydroxyl ligands increase specific capacity. | Allows for targeted tuning of voltage and capacity through functionalization. | nih.gov |

Development of Conjugated Polymers and Optoelectronic Materials (e.g., polyquinones, modified polythiophenes)

The integration of quinone moieties into conjugated polymer backbones is a promising strategy for creating new materials with unique optoelectronic properties. The benzoquinone unit can act as an acceptor moiety, influencing the electronic and charge-transport characteristics of the polymer.

A key example is the development of benzoquinone-modified polythiophenes (PTh). nih.govrsc.org In these materials, the benzoquinone unit is incorporated into the polymer structure, either through copolymerization or as a pendant group. This modification directly impacts the polymer's electronic properties, including its absorption spectrum and fluorescence. nih.govrsc.org Microwave-assisted synthesis has been shown to be an effective method for producing benzoquinone-incorporated polythiophene, leading to materials with well-defined, needle-shaped morphologies. nih.govrsc.org Such polymers have demonstrated intense fluorescence emission and significant singlet oxygen generation, indicating their potential for applications in photodynamic therapy and as imaging probes. rsc.org

By extension, this compound can be envisioned as a functional pendant group for polythiophenes or as a monomer in the synthesis of polyquinones. The p-tolyl group would offer increased solubility in organic solvents, aiding in the solution-based processing of these materials for electronic devices. Furthermore, the electronic interaction between the tolyl-benzoquinone unit and the polythiophene backbone would allow for precise tuning of the HOMO/LUMO energy levels, which is critical for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). mdpi.com

Table 2: Properties of Benzoquinone-Modified Conjugated Polymers

| Polymer System | Synthesis Method | Key Property/Finding | Potential Application | Reference |

|---|---|---|---|---|

| Benzoquinone-modified Polythiophene (PTh-BQ) | Microwave Irradiation | Formation of benzoquinone-incorporated PTh with intense fluorescence emission (~450 nm). | Imaging probes, Photodynamic therapy | nih.govrsc.org |

| Hydroquinone-modified Polythiophene (PTh-HQ) | Magnetic Stirring / Ultrasonication | Formation of hydroquinone-based PTh, confirmed by UV-Vis and FTIR spectroscopy. | Redox-active polymer precursors | nih.gov |

| Poly(3,6-dianiline-2,5-dichloro-1,4-benzoquinone) | Oxidative Polymerization | Forms nanocomposites with graphene oxide, exhibiting a hopping mechanism of conductivity. | Conductive polymers, Electrochemical sensors | mdpi.com |

Design of UV-Active Compounds and Chromophores with Tunable Optoelectronic Characteristics

The p-benzoquinone system is an inherent chromophore, exhibiting electronic transitions in the ultraviolet and visible regions of the electromagnetic spectrum. nih.govnist.gov The introduction of an aryl substituent, such as a p-tolyl group, at the 2-position extends the π-conjugated system, which typically results in a bathochromic (red) shift of the absorption bands.

This effect is evident in the analogue 2-phenyl-p-benzoquinone, which is a yellow-brown solid whose color arises from absorption in the visible spectrum. chemicalbook.comguidechem.com Data indicates an absorption maximum (λmax) for 2-phenyl-p-benzoquinone at 525 nm, placing its absorption squarely in the visible range. guidechem.com The electronic absorption of benzoquinone derivatives is known to be sensitive to both substitution and the polarity of the solvent, a phenomenon known as solvatochromism. nih.gov This tunability is highly desirable for the design of molecular sensors and dyes.

The this compound derivative, with its extended conjugation and potential for solvent-dependent spectral shifts, is a candidate for use in applications requiring strong light absorption in the visible spectrum. These include use as pigments, components in photo-responsive materials, and as chromophores in dye-sensitized solar cells (DSSCs), where the compound's ability to absorb light and inject electrons into a semiconductor is paramount. The specific electronic properties endowed by the tolyl group could be leveraged to optimize the absorption spectrum to match the solar emission spectrum.

Table 3: Optoelectronic Properties of Aryl-p-Benzoquinone and Related Compounds

| Compound | Property | Value/Observation | Significance | Reference |

|---|---|---|---|---|

| 2-Phenyl-p-benzoquinone | Absorption Maximum (λmax) | 525 nm | Strong absorption in the visible spectrum, making it a colored compound (chromophore). | guidechem.com |

| 1,4-Benzoquinone (B44022) | UV/Visible Spectrum | Exhibits characteristic π→π* and n→π* transitions. | Fundamental chromophoric unit. | nih.govnist.gov |

| Hydroxy-benzoquinones | Solvent Effects | Absorption bands show linear correlation with solvent dielectric constant. | Demonstrates tunability of optical properties based on environment. | nih.gov |

Bio-inspired Materials Development through Benzoquinone Functionalization (e.g., antifouling surfaces)

Bio-inspired materials design often looks to natural compounds that organisms use for defense. Many natural quinones possess biocidal or biotoxic properties. Research into synthetic aryl-substituted p-benzoquinones has confirmed that this class of compounds exhibits significant biological activity, making them candidates for applications such as the development of antifouling surfaces.

A study on a series of novel aryl-substituted p-benzoquinones, structurally similar to the natural phytotoxin sorgoleone, demonstrated their efficacy as growth inhibitors for various plant species. nih.gov These compounds were shown to inhibit both root and aerial part development, particularly in weed species like Euphorbia heterophylla and Ipomoea grandifolia. nih.gov The most active derivative in the study caused up to 85% inhibition of root growth at a concentration of just 5.5 ppm. nih.gov

This demonstrated phytotoxic and growth-inhibiting activity is directly relevant to the development of antifouling coatings for marine applications. Biofouling is initiated by the settlement and growth of microorganisms, algae, and larvae on submerged surfaces. rsc.org A compound that inhibits plant growth is likely to be effective against algal fouling. By incorporating a derivative like this compound into a coating formulation, it could function as a biocide that leaches slowly or acts upon contact to prevent the settlement of fouling organisms. nih.gov This bio-inspired approach, using mimics of natural toxins, represents a promising avenue for creating new, effective antifouling solutions.

Table 4: Phytotoxic Activity of Aryl-Substituted p-Benzoquinone Derivatives

| Compound | Target Species | Concentration | Observed Effect (% Inhibition) | Reference |

|---|---|---|---|---|

| 2-(4-formyl-2,5-dimethoxyphenyl)-5-[(tridecyloxy)methyl]-benzo-1,4-quinone | Euphorbia heterophylla | 5.5 ppm | 77% (Roots), 34% (Aerial) | nih.gov |

| Ipomoea grandifolia | 5.5 ppm | 85% (Roots), 52% (Aerial) | nih.gov | |

| General Aryl-p-benzoquinones | Cucumis sativus | 5.5 ppm | Caused some inhibition on root and aerial growth. | nih.gov |

| Sorghum bicolor | 5.5 ppm | Caused some inhibition on root and aerial growth. | nih.gov |

Explorations of Mechanistic Biological Interactions of Benzoquinone Compounds

Redox-Mediated Biological Processes and Electron Transfer Mechanisms

The p-benzoquinone scaffold is a well-known redox-active moiety capable of participating in electron transfer reactions. This process involves the acceptance of one or two electrons to form a semiquinone radical anion or a hydroquinone (B1673460) dianion, respectively. This ability to cycle between oxidized and reduced states allows benzoquinones to interfere with biological electron transport chains, such as the mitochondrial respiratory chain. frontiersin.org

The redox potential of a benzoquinone derivative is a critical determinant of its biological activity and is significantly influenced by the nature of its substituents. Electron-donating groups, such as the p-tolyl group in 2-(p-Tolyl)-p-benzoquinone, increase the electron density of the quinone ring. This generally makes the compound less easily reduced, thereby lowering its standard reduction potential compared to the unsubstituted p-benzoquinone. Conversely, electron-withdrawing groups increase the reduction potential.

The fundamental electron transfer reactions for a generic p-benzoquinone (Q) are:

One-electron reduction: Q + e⁻ ⇌ Q•⁻ (semiquinone radical anion)

Two-electron reduction: Q + 2e⁻ + 2H⁺ ⇌ QH₂ (hydroquinone)

These reactions can lead to the generation of reactive oxygen species (ROS). For instance, the semiquinone radical can transfer an electron to molecular oxygen (O₂) to form the superoxide (B77818) radical (O₂•⁻), regenerating the parent quinone which can then re-enter the cycle. This redox cycling can disrupt the cellular redox balance, leading to oxidative stress. The specific redox potential of this compound dictates the thermodynamic feasibility of these electron transfers with various biological donors and acceptors.

| Compound | Calculated Redox Potential (mV vs. NHE) | Reference |

|---|---|---|

| Ubiquinone | -163 | nih.gov |

| Plastoquinone | -154 | nih.gov |

| Menaquinone | -260 | nih.gov |

Molecular Basis of Nucleophilic Attack on Biological Macromolecules

The electrophilic nature of the p-benzoquinone ring makes it a target for biological nucleophiles. The carbon atoms of the quinone's double bonds are electron-deficient and susceptible to conjugate addition, also known as a Michael-type addition reaction. smu.edu The primary nucleophiles in biological systems are the sulfhydryl group of cysteine and the ε-amino group of lysine (B10760008) residues in proteins. smu.edunih.gov

For this compound, the p-tolyl substituent influences the regioselectivity of nucleophilic attack due to both steric and electronic effects. The unsubstituted positions on the quinone ring (C3, C5, and C6) are potential sites for adduction. The electron-donating nature of the p-tolyl group can modulate the reactivity of these positions. The general mechanism involves the attack of a nucleophile (e.g., a protein thiol, R-SH) on an electrophilic carbon of the quinone ring, leading to the formation of a covalent bond. This initially forms a hydroquinone adduct, which can then be oxidized back to the quinone form, often by another molecule of the parent quinone or other cellular oxidants.

The likely sites of nucleophilic attack on this compound are positions C5 and C6, which are para and meta to the tolyl group, respectively, and are less sterically hindered than position C3. Reaction with protein nucleophiles results in the irreversible covalent modification of the protein, which can alter its structure and function. nih.gov

| Nucleophile | Amino Acid Source | Type of Reaction | Potential Outcome |

|---|---|---|---|

| Thiol (-SH) | Cysteine | Michael Addition | Formation of a stable carbon-sulfur covalent bond. |

| Amine (-NH₂) | Lysine (ε-amino), N-terminus (α-amino) | Michael Addition | Formation of a carbon-nitrogen covalent bond. |

Interaction with Specific Enzymes and Biological Targets at a Mechanistic Level

The covalent modification of enzymes by benzoquinones is a key mechanism underlying their biological effects. This interaction is often targeted at enzymes that rely on nucleophilic residues, particularly cysteine, in their active sites for catalytic activity. The irreversible binding of the benzoquinone moiety to such a residue typically leads to the inhibition of the enzyme. nih.gov

For example, p-benzoquinone has been shown to inhibit sulfhydryl-dependent proteases like calpain and caspases by covalently modifying the active site cysteine residue. nih.gov It also inhibits jack bean urease, another enzyme dependent on a critical sulfhydryl group. nih.gov The inhibition mechanism involves the Michael addition of the cysteine thiol to the quinone ring, blocking the enzyme's catalytic function.

It is mechanistically plausible that this compound would inhibit a similar profile of enzymes. The tolyl substituent would influence the rate and specificity of the interaction, potentially altering its potency and target profile compared to the parent p-benzoquinone. The accessibility of the enzyme's active site and the presence of reactive nucleophiles are critical determinants for such interactions.

| Enzyme | Target Residue | Consequence of Inhibition | Reference |

|---|---|---|---|

| Calpain | Cysteine (Sulfhydryl) | Inhibition of pre-interleukin-1α processing. | nih.gov |

| Interleukin-1β Converting Enzyme (Caspase-1) | Cysteine (Sulfhydryl) | Prevention of pre-interleukin-1β processing. | nih.gov |

| Jack Bean Urease | Cysteine (Sulfhydryl) | Inhibition of urea (B33335) hydrolysis. | nih.gov |

Modification of Biomolecules (e.g., amyloid-β, proteins) by Benzoquinone Scaffolds

The principles of nucleophilic attack by benzoquinones extend to a wide range of proteins beyond specific enzyme targets, leading to more general biomolecule modification. nih.gov This covalent modification can alter a protein's conformation, charge, and ability to interact with other molecules, thereby disrupting its normal biological function. youtube.com

Amyloid-β (Aβ) is the peptide centrally implicated in the pathology of Alzheimer's disease. frontiersin.org The Aβ peptide contains several nucleophilic residues, including lysine at positions 16 and 28, and a histidine cluster, which could theoretically serve as targets for covalent modification by electrophilic compounds like this compound. While direct studies on the interaction between this compound and Aβ are not prominent in the literature, the known reactivity of the benzoquinone scaffold suggests a potential for such modification.

Covalent adduction to Aβ's lysine residues could interfere with key pathogenic processes. For instance, modification of Lys-16 is known to affect Aβ aggregation and fibril formation. By altering the charge and steric properties of these residues, a benzoquinone adduct could potentially modulate the peptide's aggregation pathway, although the specific outcome (inhibition or promotion of aggregation) would depend on the precise nature of the interaction. nih.gov Such modifications represent a potential, though underexplored, mechanism by which small molecule electrophiles could influence the molecular pathology of amyloid diseases.

Future Directions and Emerging Research Areas for Tolyl Substituted P Benzoquinones

Development of Novel and Sustainable Synthetic Routes with Enhanced Selectivity

The synthesis of tolyl-substituted p-benzoquinones has traditionally relied on classical methods, which can sometimes be limited by harsh conditions, low atom economy, and challenges in achieving high regioselectivity. The future of synthetic chemistry in this area is geared towards greener, more efficient, and highly selective methodologies.

A primary focus is the advancement of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming the crucial aryl-quinone C-C bond. acs.orgacs.orgresearchgate.net Mechanistic studies have highlighted the key role of the benzoquinone moiety itself in promoting these transformations, offering insights for rational tuning of reaction conditions to improve selectivity and efficiency. acs.orgacs.org Future work will likely concentrate on developing next-generation catalyst systems that operate under milder conditions, utilize more benign solvents (such as water), and are reusable, thereby reducing the environmental footprint.

Key research trends include:

Catalyst Design: Development of novel palladium catalysts with specialized ligands to control chemo- and regioselectivity, minimizing the formation of undesired isomers and homocoupled byproducts.

C-H Activation: Exploring direct C-H activation/arylation of benzoquinones as an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.

Electrosynthesis: Utilizing electrochemical methods for the synthesis and modification of quinones, which can offer high selectivity and avoid the need for chemical oxidants or reductants, aligning with the principles of green chemistry. acs.org

Flow Chemistry: Implementing continuous flow reactor systems for the synthesis of tolyl-benzoquinones. This approach allows for precise control over reaction parameters (temperature, pressure, reaction time), leading to improved yields, safety, and scalability.

These innovative synthetic strategies will be crucial for producing a wider variety of tolyl-substituted p-benzoquinone analogs with precisely controlled structures, making them more accessible for advanced applications.

Application of Advanced In-Situ Characterization Techniques for Reaction Monitoring

A detailed understanding of reaction kinetics, intermediates, and byproduct formation is essential for optimizing synthetic routes. The application of advanced, in-situ (in-reaction) characterization techniques is a rapidly growing area that provides real-time insights into the chemical transformations as they occur.

Spectroscopic methods are at the forefront of this effort. researchgate.netfiveable.me By integrating probes directly into the reaction vessel, chemists can track the concentration of reactants, products, and transient species over time. This data is invaluable for elucidating complex reaction mechanisms, such as those in palladium-catalyzed couplings. acs.orgacs.org

Future applications in the synthesis of tolyl-benzoquinones will likely involve:

FTIR and Raman Spectroscopy: These techniques can monitor the disappearance of reactant vibrational bands and the appearance of product bands in real-time, providing kinetic data and helping to identify key reaction intermediates.

In-Situ NMR Spectroscopy: This powerful tool allows for the direct observation of soluble species in the reaction mixture, offering unambiguous structural information about intermediates and byproducts without the need for isolation.

UV-Visible Spectroscopy: The distinct chromophores of quinones and their hydroquinone (B1673460) precursors allow for easy tracking of redox processes during synthesis. fiveable.me

Fluorescence Microscopy: For specific quinone systems, in-situ fluorescence techniques can distinguish between oxidized, reduced, and adducted species, offering high-resolution spatial and temporal information about the reaction progress. chemrxiv.org

By employing these advanced methods, researchers can move beyond traditional trial-and-error optimization, enabling a more rational, data-driven approach to developing robust and efficient synthetic protocols.

Synergistic Integration of Computational Design with Experimental Synthesis for Targeted Property Tuning

The convergence of computational chemistry and experimental synthesis represents a paradigm shift in materials science and drug discovery. By using theoretical models, researchers can predict the properties of yet-to-be-synthesized molecules, thereby guiding experimental efforts toward candidates with the most promising characteristics. This is particularly relevant for tolyl-substituted p-benzoquinones, where the electronic and steric effects of the tolyl group can be systematically modulated.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools used to model the structural, electronic, and optical properties of arylated-p-benzoquinones. researchgate.netrsc.org Studies have shown that these methods can successfully predict geometries, excitation energies, and absorption spectra, providing an active tool for designing compounds with specific characteristics. researchgate.net

This synergistic workflow typically involves:

Computational Screening: A virtual library of tolyl-p-benzoquinone derivatives with various substitution patterns is designed. DFT calculations are performed to predict key properties such as redox potential, HOMO-LUMO gap, absorption wavelengths, and dipole moment. researchgate.netrsc.org

Candidate Selection: Based on the computational results, molecules with the desired target properties (e.g., a specific redox potential for a battery application or a particular absorption spectrum for a smart material) are identified.

Targeted Synthesis: The selected candidate molecules are then synthesized in the laboratory using the advanced and selective routes described in section 8.1.

Experimental Validation: The properties of the synthesized compounds are measured and compared with the theoretical predictions, providing a feedback loop to refine and improve the computational models.

This integrated approach accelerates the discovery of new functional molecules by minimizing the time and resources spent on synthesizing and testing unpromising candidates. It enables a more focused and efficient exploration of the vast chemical space available for tolyl-substituted p-benzoquinones.

Table 1: Computationally Predicted Properties for Targeted Synthesis

| Predicted Property | Computational Method | Potential Application |

| Redox Potential | Density Functional Theory (DFT) | Energy Storage (Batteries, Supercapacitors) |

| HOMO/LUMO Energy Gap | Density Functional Theory (DFT) | Organic Electronics, Semiconductors |

| UV/Visible Absorption Spectra | Time-Dependent DFT (TD-DFT) | Dyes, Smart Materials, Photosensitizers |

| Dipole Moment | Density Functional Theory (DFT) | Nonlinear Optical Materials |

| Interaction Energy | DFT with Dispersion Correction | Drug Design, Molecular Recognition |

Exploration of New Material Applications Beyond Current Frontiers, Including Smart Materials

The unique redox and electronic properties of the quinone scaffold, combined with the tunability afforded by the tolyl substituent, make these compounds highly attractive for advanced material applications. sci-hub.st While quinones are already investigated for roles in energy storage, future research will venture into more sophisticated and dynamic material systems.

Smart materials , which respond to external stimuli such as light, heat, or an electric field, are a particularly promising frontier. The reversible redox chemistry of the tolyl-p-benzoquinone core is central to this potential. For instance, the transition between the quinone and hydroquinone states involves a significant change in electronic structure, color, and conjugation, which could be harnessed for:

Electrochromic Devices: Materials that change color in response to an applied voltage. Thin films of polymers incorporating tolyl-p-benzoquinone units could be developed for smart windows or displays.

Photoresponsive Materials: The strong UV absorption of the p-benzoquinone core could be engineered to trigger reversible chemical or physical changes in a material, such as a change in shape or solubility, upon irradiation. researchgate.net

Chemosensors: The electrophilic nature of the quinone ring can be exploited to design sensors. researchgate.net A reaction with a specific analyte could trigger a measurable change in the electrochemical or optical properties of the tolyl-p-benzoquinone molecule, enabling detection.

Beyond smart materials, other emerging applications include:

Organic Electronics: As molecules with tunable HOMO/LUMO energy gaps, they are candidates for use as components in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Polymer Science: Tolyl-p-benzoquinones can be incorporated as monomers or pendant groups in polymers. acs.org This could lead to the development of redox-active polymers for energy storage, self-healing materials where redox chemistry triggers cross-linking, or conductive polymers.

The successful development of these materials will depend on the ability to control the assembly of tolyl-p-benzoquinone molecules in the solid state or within a polymer matrix, a challenge that requires a deep understanding of intermolecular forces and material processing.

Deepening Mechanistic Understanding of Molecular Interactions in Complex Biological Systems

The biological activity of quinones is largely attributed to their ability to undergo redox cycling and to act as electrophiles. nih.govresearchgate.net These properties enable them to interact with a wide range of biological molecules, including proteins and nucleic acids. While the general mechanisms of quinone bioactivity are known, a deeper, more specific understanding of how the tolyl substituent influences these interactions for compounds like 2-(p-Tolyl)-p-benzoquinone is a key area for future research.

A central aspect of quinone biochemistry is their interaction with oxidoreductase enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1). This enzyme catalyzes a two-electron reduction of quinones to the more stable hydroquinones, which is often considered a detoxification pathway. nih.gov However, the resulting hydroquinone can be re-oxidized, leading to a futile redox cycle that generates reactive oxygen species (ROS), a mechanism that can be exploited for anticancer therapies. nih.gov

Future research will focus on:

Enzyme-Ligand Interactions: Using techniques like X-ray crystallography and molecular docking to determine the precise binding mode of this compound and its analogs within the active site of enzymes like NQO1. nih.gov This will reveal how the tolyl group influences binding affinity and substrate specificity.

Redox Proteomics: Identifying the specific protein targets that are covalently modified by tolyl-p-benzoquinones through Michael addition reactions. This will help to elucidate the molecular pathways that are disrupted by these compounds.

ROS Generation and Signaling: Quantifying the rate and subcellular location of ROS production induced by the redox cycling of specific tolyl-p-benzoquinones and understanding how this ROS generation perturbs cellular signaling pathways.

Membrane Interactions: Investigating how the lipophilicity imparted by the tolyl group affects the compound's ability to cross cell membranes and localize within specific organelles, such as mitochondria, which are central to cellular respiration and redox processes.

A more profound mechanistic understanding will be critical for the rational design of next-generation tolyl-p-benzoquinone derivatives with enhanced therapeutic efficacy and reduced off-target effects, potentially leading to new leads in cancer therapy or other disease areas where redox modulation is beneficial. nih.gov

Q & A

Basic Question: What established methodologies are recommended for synthesizing 2-(p-Tolyl)-p-benzoquinone, and how can intermediates be characterized?

Answer:

Synthesis typically involves oxidation of precursor compounds. For example, ceric ammonium nitrate (CAN) oxidation of substituted dimethoxy derivatives (e.g., 2-benzyl-1,4-dimethoxynaphthalene) can yield quinone structures . Post-synthesis, intermediates should be characterized using UV-Vis spectrophotometry to track quinone formation (λmax ~250–300 nm) , complemented by HPLC or GC-MS for purity assessment. X-ray crystallography (as in ) provides definitive structural confirmation by analyzing bond lengths and angles (e.g., triclinic crystal system with a=7.2044 Å, α=108.125°) .

Advanced Question: How can conflicting kinetic data from oxidation studies involving this compound be reconciled?

Answer:

Discrepancies often arise from variations in reaction conditions (e.g., H2O2 concentration, pH, temperature). To resolve contradictions:

- Replicate experiments under standardized conditions (e.g., pH 3, 25–50°C, H2O2:Fe<sup>2+</sup> ratios of 1–10× stoichiometric) .

- Use second-order kinetic models to fit time-dependent TOC (total organic carbon) and intermediate concentration data .

- Compare intermediates (e.g., hydroquinone, maleic acid) using LC-MS to identify pathway divergences caused by side reactions .

Basic Question: What spectroscopic and chromatographic techniques are optimal for monitoring this compound stability in aqueous solutions?

Answer:

- UV-Vis spectrophotometry tracks photodegradation kinetics by measuring absorbance changes at 245–300 nm, particularly under varying pH (4–6) and irradiation wavelengths .

- HPLC with diode-array detection (DAD) quantifies degradation products (e.g., benzene-1,2,4-triol) using C18 columns and mobile phases like methanol/water .

- TOC analysis evaluates mineralization efficiency, correlating with unidentified intermediates in milder oxidation conditions .

Advanced Question: How can researchers design experiments to elucidate the photodegradation pathways of this compound under environmental conditions?

Answer:

- Controlled photolysis studies : Irradiate solutions at λ=254–365 nm while varying pH (4–10) and dissolved oxygen levels .

- Trap reactive intermediates using scavengers (e.g., tert-butanol for hydroxyl radicals) to identify dominant degradation mechanisms.

- Monitor secondary products (e.g., humic acid polymers) via FTIR or NMR to assess long-term environmental impacts .

Basic Question: What are the primary toxic intermediates formed during this compound degradation, and how are they quantified?

Answer:

Key intermediates include hydroquinone and p-benzoquinone , which exhibit toxicity orders of magnitude higher than phenol . Quantification methods:

- GC-MS with derivatization (e.g., silylation) for volatile compounds.

- HPLC-ECD (electrochemical detection) for sensitive detection of redox-active species .

- Toxicity assays (e.g., Microtox®) to correlate intermediate concentrations with ecotoxicological effects.

Advanced Question: What strategies mitigate challenges in reproducing synthetic yields of this compound across laboratories?

Answer:

- Standardize reaction parameters : Document exact stoichiometry, catalyst purity (e.g., Fe<sup>2+</sup> source), and mixing efficiency .

- Validate intermediates : Use reference standards (e.g., NIST-certified benzoquinones) for calibration .

- Adopt FAIR data principles : Share raw spectral data, chromatograms, and crystallography files (CIF) to enhance reproducibility .

Basic Question: How should researchers select appropriate analytical standards for quantifying this compound in complex matrices?

Answer:

- Primary standards : Use certified reference materials (CRMs) from authoritative sources (e.g., NIST or Pharmacopeial Conventions) with documented purity (>98%) .

- Secondary standards : Validate in-house synthesized compounds via cross-calibration with CRMs using DSC (differential scanning calorimetry) for melting point consistency .

Advanced Question: How can computational modeling complement experimental studies of this compound’s reactivity?

Answer:

- DFT calculations : Predict redox potentials and H-bonding interactions (e.g., with macrocyclic hosts) to guide synthetic modifications .

- Molecular dynamics (MD) simulations : Model aqueous solubility and aggregation behavior under varying pH/temperature .

- QSAR models : Corrate structural descriptors (e.g., logP, HOMO-LUMO gaps) with experimental toxicity data .

Basic Question: What ethical and safety protocols are critical when handling this compound in laboratory settings?

Answer:

- PPE requirements : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure .

- Waste disposal : Neutralize quinone-containing waste with reducing agents (e.g., NaHSO3) before disposal .

- Ethical documentation : Adhere to institutional review board (IRB) guidelines for studies involving human-derived samples .

Advanced Question: How can researchers optimize Fenton-based oxidation systems to minimize toxic byproduct formation from this compound?

Answer:

- Dose optimization : Use response surface methodology (RSM) to balance H2O2:Fe<sup>2+</sup> ratios and minimize residual oxidant .

- Sequential treatment : Combine Fenton’s reagent with ozonation to degrade refractory acids (e.g., oxalic acid) .

- Real-time monitoring : Employ inline pH/ORP sensors to dynamically adjust reaction conditions and suppress toxic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.